Boc-S-t-butyl-D-cysteine

Description

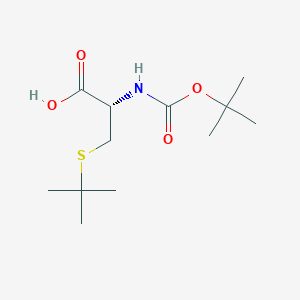

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGARKMDCQCLMCS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-S-t-butyl-D-cysteine chemical structure and properties

An In-Depth Technical Guide to Boc-S-t-butyl-D-cysteine

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-S-(tert-butyl)-D-cysteine, commonly abbreviated as Boc-Cys(tBu)-D-OH. It is intended for researchers, chemists, and drug development professionals who utilize protected amino acids in complex molecular synthesis. We will delve into its core chemical properties, strategic applications, and the scientific rationale behind its use, particularly in the domain of peptide chemistry.

Introduction: The Strategic Importance of D-Cysteine Protection

Cysteine, with its nucleophilic thiol (-SH) side chain, is a uniquely reactive amino acid. This reactivity is foundational to protein structure (disulfide bonds) and function (catalytic sites), but it presents a significant challenge during chemical synthesis.[1] Unprotected thiols are prone to oxidation and other undesirable side reactions. Consequently, effective and strategically chosen protecting groups are paramount for the successful synthesis of cysteine-containing peptides and pharmaceuticals.

Boc-S-t-butyl-D-cysteine is a derivative of the non-proteinogenic D-cysteine enantiomer, engineered for controlled incorporation into target molecules. It features two critical protecting groups:

-

The N-α-Boc group: A tert-butoxycarbonyl protector on the alpha-amino group.

-

The S-t-butyl group: A tert-butyl protector on the thiol side chain.

The use of the D-enantiomer is particularly significant in drug development, as it can confer resistance to enzymatic degradation, thereby enhancing the in-vivo stability and bioavailability of peptide-based therapeutics.

Chemical Structure and Physicochemical Properties

The dual protection scheme of Boc-S-t-butyl-D-cysteine defines its utility. The structure is designed for stability under certain conditions and selective deprotection under others.

Caption: Chemical structure of Boc-S-t-butyl-D-cysteine.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative properties of Boc-S-t-butyl-cysteine. Note that the L-isomer is more commonly documented. The properties of the D-isomer are identical, with the exception of the optical rotation, which is equal in magnitude but opposite in sign.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₃NO₄S | [2][3] |

| Molecular Weight | 277.38 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [3] |

| CAS Number (L-isomer) | 56976-06-8 | [3][4][5][6] |

| Melting Point (L-isomer) | 86-92 °C | [3] |

| Optical Rotation (L-isomer) | [α]D²⁰ = -16 ± 2º (c=1 in DMF) | [3] |

| Solubility | Soluble in DMSO and DMF | [5] |

Synthesis and Purification: A Methodological Overview

The synthesis of Boc-S-t-butyl-D-cysteine involves a two-stage protection strategy starting from D-cysteine. While various specific protocols exist, a general and reliable one-pot method has been developed for N-Boc-S-alkylated cysteines.[7]

Rationale for the Synthetic Strategy: The synthetic pathway is designed to first protect the more nucleophilic thiol group, followed by the protection of the α-amino group. This sequence prevents the formation of undesired byproducts.

Caption: General workflow for the synthesis of Boc-S-t-butyl-D-cysteine.

Experimental Protocol: General Synthesis

This protocol describes a generalized procedure for the preparation of N-Boc protected S-alkylcysteines.[7]

-

S-Alkylation:

-

Dissolve D-cysteine in a suitable solvent system, often an alkaline aqueous solution, to deprotonate the thiol group, forming the thiolate anion.

-

Introduce a source of the tert-butyl cation, such as isobutylene under acidic catalysis or tert-butyl alcohol with a strong acid. The highly reactive thiolate will attack the carbocation.

-

Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

-

N-α-Boc Protection:

-

Without isolating the S-alkylated intermediate, adjust the pH of the reaction mixture to slightly basic (pH 8-9).

-

Add Di-tert-butyl dicarbonate (Boc₂O) to the solution. The deprotonated α-amino group will act as a nucleophile, attacking the carbonyl carbon of the Boc anhydride.

-

Allow the reaction to stir at room temperature until completion, again monitored by TLC.

-

-

Work-up and Purification:

-

Acidify the reaction mixture to a low pH (e.g., pH 2-3) with a suitable acid like citric acid or HCl. This protonates the carboxylic acid and ensures the product is neutral.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure Boc-S-t-butyl-D-cysteine.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by measuring its melting point and optical rotation.

-

Role and Application in Peptide Synthesis

Boc-S-t-butyl-D-cysteine is a cornerstone reagent for Boc-chemistry solid-phase peptide synthesis (SPPS). The choice of protecting groups is orthogonal, meaning they can be removed under different conditions without affecting each other.

The Orthogonal Protection Scheme:

-

N-α-Boc Group: This group is labile to moderate acids. It is removed at each cycle of peptide synthesis using reagents like Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to expose the N-terminal amine for the next coupling step.[8]

-

S-t-butyl Group: This thioether linkage is stable to the repetitive TFA treatments used to remove the N-Boc group. Its removal requires much stronger acids, typically anhydrous hydrogen fluoride (HF), which is used in the final step to cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously.[8]

This strategy prevents the cysteine side chain from interfering during the stepwise assembly of the peptide chain.

Caption: Role of Boc-Cys(tBu)-D-OH in Boc-SPPS workflow.

Broader Applications in Drug Development

The utility of Boc-S-t-butyl-D-cysteine extends beyond standard peptide synthesis.

-

Pharmaceutical Design: It is a crucial building block for creating peptide-based drugs where D-amino acid incorporation is desired for enhanced stability.[1][3]

-

Bioconjugation: The protected cysteine can be incorporated into a peptide, and after selective deprotection of the thiol, it can be used as a chemical handle to attach other molecules, such as imaging agents or drug payloads.[3]

-

Protein Engineering: It facilitates the site-specific introduction of D-cysteine into proteins, enabling the study of protein structure and function or the creation of proteins with novel properties.[3]

Safety and Handling

As with all laboratory chemicals, proper handling of Boc-S-t-butyl-D-cysteine is essential. Users should always consult the latest Safety Data Sheet (SDS) from their supplier.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Avoid dust formation. Do not ingest or inhale. Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at refrigerated temperatures (0-8°C) to ensure long-term stability.[1][3]

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

Boc-S-t-butyl-D-cysteine is a highly specialized and valuable reagent in modern chemical and pharmaceutical science. Its dual-protection system offers chemists precise control over the highly reactive cysteine thiol group, enabling the synthesis of complex and robust D-cysteine-containing molecules. Its application is critical in the development of next-generation peptide therapeutics, where stability and targeted functionality are key drivers of success. Understanding the chemical properties and strategic application of this compound is essential for any researcher working at the forefront of peptide chemistry and drug discovery.

References

-

AdooQ Bioscience. (n.d.). Boc-Cys(tBu)-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11288930, Boc-Cys(tBu)-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Cys(StBu)-OH [30044-61-2]. Retrieved from [Link]

-

Procopio, A., et al. (2010). A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. ChemInform. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Cys(tBu)-OH [56976-06-8]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. adooq.com [adooq.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-Cys(tBu)-OH | C12H23NO4S | CID 11288930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Boc-S-t-butyl-D-cysteine (CAS 872211-02-4): A Comprehensive Technical Guide for Orthogonal Peptide Synthesis

Executive Summary

The precise control of disulfide bond formation is a cornerstone of modern peptide engineering and constrained therapeutic design. Boc-S-t-butyl-D-cysteine (Boc-D-Cys(tBu)-OH) serves as a highly specialized, orthogonal building block in Solid-Phase Peptide Synthesis (SPPS). By combining the acid-labile N-alpha Boc protecting group with the hyper-stable side-chain tert-butyl (tBu) thioether, this derivative allows chemists to synthesize complex, multi-cysteine architectures without premature disulfide scrambling. Furthermore, the incorporation of the D-enantiomer provides critical resistance against proteolytic degradation, a vital parameter in pharmacokinetic optimization.

Physicochemical Profiling & Stereochemical Nuances

Accurate molecular profiling is the first step in ensuring synthetic reproducibility. Below is the consolidated quantitative data for Boc-S-t-butyl-D-cysteine (1)[1].

| Property | Value |

| Chemical Name | Boc-S-t-butyl-D-cysteine |

| IUPAC Name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(tert-butylthio)propanoic acid |

| CAS Number | 872211-02-4 |

| Molecular Formula | C₁₂H₂₃NO₄S |

| Molecular Weight | 277.38 g/mol |

Expertise Insight: The Stereochemical Anomaly While the vast majority of D-amino acids are assigned the (R) absolute configuration under the Cahn-Ingold-Prelog (CIP) priority rules, D-cysteine is a notable exception. Because the heavy sulfur atom in the side chain outranks the carboxylate group in priority, D-cysteine and its derivatives are designated as (S). Therefore, the correct IUPAC nomenclature for this D-enantiomer is (S)-2-((tert-Butoxycarbonyl)amino)-3-(tert-butylthio)propanoic acid (2)[2].

The Strategic Rationale for S-tBu Protection

The selection of the S-tBu protecting group is driven by the need for absolute orthogonality during global deprotection.

-

Extreme Acid Stability: Unlike the trityl (Trt) or methoxytrityl (Mmt) groups, the S-tBu thioether is completely stable to 100% Trifluoroacetic acid (TFA) (3)[3]. It also survives the anhydrous Hydrogen Fluoride (HF) cleavage conditions standardly used in Boc-SPPS.

-

Base Stability: The S-tBu group is entirely inert to piperidine, allowing this building block to be utilized at the N-terminus of Fmoc-synthesized peptides without risk of premature side-chain unmasking.

-

Causality of Choice: You choose S-tBu when a specific cysteine residue must remain "invisible" during the primary cleavage and purification phases. This enables the isolation of a highly pure, protected intermediate, which can subsequently be subjected to targeted deprotection for regioselective disulfide pairing or late-stage functionalization (e.g., maleimide conjugation).

Experimental Workflows & Self-Validating Protocols

Protocol 1: SPPS Incorporation (Self-Validating Loop)

To prevent racemization of the sensitive cysteine α-carbon during activation, mild coupling reagents must be employed.

-

Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes. If extending a Boc-chain, perform N-alpha deprotection using 50% TFA in Dichloromethane (DCM) for 15 minutes, followed by extensive DMF washes.

-

Activation: In a separate vial, dissolve 3.0 eq of Boc-D-Cys(tBu)-OH and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Causality: OxymaPure acts as a potent nucleophile that forms an active ester, suppressing the formation of oxazolone intermediates that lead to racemization.

-

Coupling: Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

-

Validation (The Kaiser Test): Withdraw a few resin beads and perform a Kaiser test. A yellow/colorless result (negative) validates complete acylation of the primary amines. A blue result (positive) dictates an immediate recoupling step, creating a self-validating quality control loop before proceeding.

Protocol 2: Orthogonal Deprotection of the S-tBu Group

Because S-tBu is highly stable, it requires specific electrophilic or reductive cleavage. The classical and most efficient method utilizes Mercury(II) Acetate (4)[4]. Alternatively, heavy-metal-free reductive cleavage using TCEP can be employed, though it requires elevated temperatures (5)[5].

-

Solvation: Dissolve the purified S-tBu protected peptide in 10% (v/v) aqueous acetic acid to a concentration of 1 mg/mL. Validation: Visually confirm complete clarity. Incomplete dissolution traps protected domains, drastically reducing yield.

-

Electrophilic Attack: Adjust the pH precisely to 4.0 using glacial acetic acid. Add 1.5 eq of Mercury(II) acetate per S-tBu group. Causality: pH 4.0 is the critical thermodynamic sweet spot; it maintains the solubility of Hg²⁺ ions as soft Lewis acids while preventing the precipitation of inactive mercury hydroxides that occur at higher pH levels (6)[6].

-

Incubation & Monitoring: Stir at room temperature for 1–2 hours under an argon atmosphere. Validation: Analyze an aliquot via LC-MS. The intermediate is validated by a mass shift of +200 Da, corresponding to the stable R-S-Hg(OAc) adduct.

-

Thiol Exchange: Add a massive excess (e.g., 50 eq) of β-mercaptoethanol (BME) and incubate for 5 hours. Causality: BME acts as a sacrificial soft nucleophile, outcompeting the peptide thiol for the mercury ion and driving the equilibrium toward the free peptide thiol.

-

Isolation: Centrifuge the mixture to pellet the insoluble Hg-BME complex. Filter the supernatant. Validation: Final LC-MS must show the exact mass of the fully deprotected free-thiol peptide, with the complete disappearance of the +200 Da adduct.

Visualizing the Workflows

The following diagrams map the logical progression of the orthogonal deprotection strategy and its underlying chemical mechanism.

Orthogonal deprotection workflow of Boc-D-Cys(tBu) during Solid-Phase Peptide Synthesis.

Chemical mechanism of S-tBu deprotection via Mercury(II) Acetate and subsequent thiol exchange.

Applications in Advanced Therapeutics

The integration of Boc-S-t-butyl-D-cysteine is highly prominent in the development of constrained cyclic peptides and D-amino acid scanning methodologies. By substituting a native L-cysteine with a D-cysteine, researchers can alter the spatial geometry of a disulfide bridge, often resulting in unique receptor-binding conformations. Furthermore, the D-stereocenter acts as a structural roadblock to endogenous proteases, significantly extending the plasma half-life of the therapeutic candidate. The S-tBu protection ensures that this critical D-Cys residue does not participate in unwanted oligomerization during the synthesis of complex, multi-ring architectures.

References

1.[1] Arctomsci. "CAS NO. 872211-02-4 | BOC-S-T-BUTYL-D-CYSTEINE". 1 2.[2] BLDpharm. "1396968-78-7|Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3 ...". 2 3.[6] Aapptec Peptides. "Amino Acid Sidechain Deprotection". 6 4.[3] ACS Publications. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis". 3 5.[4] J-Stage. "New Method for Removing the S-p-Methoxybenzyl and S-t-Butyl Groups of Cysteine Residues with Mercuric Trifluoroacetate". 4 6.[5] CORE. "Straightforward synthesis of cyclic and bicyclic peptides". 5

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1396968-78-7|Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]sulfanyl}propanoate|BLDPharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Method for Removing the S-p-Methoxybenzyl and S-t-Butyl Groups of Cysteine Residues with Mercuric Trifluoroacetate [jstage.jst.go.jp]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. peptide.com [peptide.com]

Whitepaper: Solvation Dynamics and Protocols for Boc-D-Cys(tBu)-OH in Organic Solvents

Executive Summary

The successful integration of N-α-tert-butoxycarbonyl-S-tert-butyl-D-cysteine, commonly known as Boc-D-Cys(tBu)-OH , into Solid-Phase Peptide Synthesis (SPPS) relies entirely on its solvation dynamics. Because peptide coupling kinetics are highly concentration-dependent, achieving complete dissolution of the protected amino acid is a non-negotiable prerequisite for high-yield synthesis. This technical guide provides an in-depth analysis of the physicochemical properties governing the solubility of Boc-D-Cys(tBu)-OH, supported by mechanistic rationales, quantitative data, and self-validating experimental protocols designed for drug development professionals and peptide chemists.

Physicochemical Profiling & Mechanistic Solvation

Boc-D-Cys(tBu)-OH (CAS: 872211-02-4) presents a unique solvation profile driven by its highly lipophilic protecting groups. The molecule's solubility is dictated by the interplay between its polar carboxylic acid C-terminus and its two massive hydrophobic shields:

-

The N-α-Boc Group: The tert-butoxycarbonyl group masks the polarity of the primary amine. By preventing the formation of a zwitterion at the N-terminus, the Boc group significantly increases the molecule's hydrocarbon character, driving its solubility in non-polar and moderately polar organic solvents[1].

-

The S-tBu Group: The tert-butyl thioether side-chain provides immense steric bulk. While its primary function is to protect the sulfur atom from oxidation and alkylation during synthesis, it acts mechanistically as a hydrophobic anchor. This drastically reduces aqueous solubility while enhancing affinity for chlorinated solvents like Dichloromethane (DCM).

Because of this dual-lipophilic shielding, Boc-D-Cys(tBu)-OH exhibits excellent solubility in moderately polar organic solvents and polar aprotic solvents, but is completely insoluble in aqueous buffers without the addition of a strong base.

Quantitative Solubility Matrix

The selection of a solvent for Boc-D-Cys(tBu)-OH must balance solvation capacity with chemical compatibility during the SPPS cycle. The table below summarizes the quantitative and mechanistic performance of common organic solvents.

| Solvent | Solvation Capacity | Mechanistic Rationale | SPPS Suitability |

| Dichloromethane (DCM) | High (>0.5 M) | Interacts favorably with the lipophilic Boc and tBu groups. Crucially, DCM is unreactive to the Trifluoroacetic Acid (TFA) used in Boc deprotection[2]. | Gold Standard |

| N,N-Dimethylformamide (DMF) | High (>0.5 M) | Polar aprotic nature efficiently disrupts intermolecular hydrogen bonding between free carboxylic acid groups[1]. | Excellent (Requires degassing to remove reactive amines)[3] |

| Dimethyl Sulfoxide (DMSO) | Very High (>1.0 M) | Strong dipole moment acts as a powerful chaotrope, breaking down stubborn peptide aggregates[4]. | Co-solvent for troubleshooting |

| Ethyl Acetate (EtOAc) | Moderate (~0.2 M) | Matches the overall polarity of the protected amino acid but lacks the resin-swelling capabilities of DCM. | Good for extraction/purification |

| Water / Aqueous Buffers | Insoluble | Severe hydrophobic repulsion from the tBu and Boc groups prevents hydration of the molecule. | Not applicable |

Data Synthesis Note: While DCM is the primary solvent for dissolving the amino acid, it is also preferred in Boc chemistry because it produces optimal swelling of polystyrene-based Merrifield resins[2],[5].

Thermodynamic & Kinetic Variables

Solubility is not a static property; it is influenced by thermodynamic and kinetic variables that must be controlled in the laboratory:

-

Thermal Activation: If the concentration approaches the solubility limit (e.g., >0.5 M in DCM), the molecules may form transient dimers via hydrogen bonding at the C-terminus. Applying gentle heat (30°C–40°C) provides the thermodynamic energy required to break these aggregates[1].

-

Storage & Degradation: Once dissolved in an organic solvent, the stock solution should be utilized promptly. If long-term storage is required, the solution must be aliquoted and stored at -20°C (stable for 1 month) or -80°C (stable for 6 months) to prevent product inactivation and degradation from repeated freeze-thaw cycles[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent costly synthesis failures (such as deletion sequences caused by poor coupling), the following protocols are designed as self-validating systems.

Protocol 1: Standard Dissolution & Activation for Boc-SPPS

Step 1: Calculation & Weighing

-

Action: Weigh Boc-D-Cys(tBu)-OH to achieve a 3-fold to 5-fold molar excess relative to the resin loading.

-

Causality: A high molar excess drives the coupling reaction kinetics forward, ensuring complete acylation of the resin-bound peptide chain.

Step 2: Primary Solvation

-

Action: Add anhydrous Dichloromethane (DCM) to achieve a final amino acid concentration of 0.2 M to 0.5 M.

-

Causality: DCM is selected because it readily dissolves Boc-protected amino acids and provides superior swelling of the polystyrene resin matrix, allowing reagents to penetrate the polymer core[2].

Step 3: Agitation

-

Action: Vortex the mixture at 25°C for 2 to 5 minutes.

Step 4: Validation Checkpoint (Visual Inspection)

-

Action: Hold the vial against a high-contrast background under bright light. The solution must be 100% optically clear.

-

Causality: Particulates or turbidity indicate incomplete solvation. Injecting an aggregated solution into an automated synthesizer will clog frits and drastically reduce coupling efficiency. If clear, proceed to Step 5. If cloudy, divert to Protocol 2.

Step 5: Activation

-

Action: Add the coupling reagents (e.g., DCC and HOBt) directly to the clear solution.

-

Causality: HOBt is added to suppress the racemization of the D-enantiomer during the formation of the highly reactive O-acylisourea intermediate.

Protocol 2: Troubleshooting Aggregation & Poor Solvation

Step 1: Thermal Disruption

-

Action: Place the turbid solution in a sonication bath set to 35°C for 5 minutes.

-

Causality: The combination of acoustic cavitation (sonication) and thermal energy overcomes the activation barrier required to disrupt stubborn intermolecular hydrogen bonds[1].

Step 2: Chaotropic Co-Solvent Addition (If Step 1 Fails)

-

Action: Add 5% to 10% v/v Dimethyl Sulfoxide (DMSO) or a mixture of Trifluoroethanol (TFE)/DCM[4].

-

Causality: DMSO and TFE are powerful chaotropic agents that disrupt the solvent shell and force the hydrophobic aggregates apart[3].

Step 3: Re-Validation

-

Action: Perform the visual inspection again. Once complete dissolution is achieved, proceed immediately to activation.

Decision Workflow Diagram

The following logic tree dictates the solvent selection and troubleshooting pathway for Boc-D-Cys(tBu)-OH preparation.

Workflow for Boc-D-Cys(tBu)-OH dissolution and solubility troubleshooting in SPPS.

References

-

PubMed (NIH). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Retrieved from:[Link][4]

Sources

A Technical Guide to Mirror-Image Phage Display: The Critical Role of Chiral Building Blocks like Boc-S-t-butyl-D-cysteine

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor in vivo stability due to proteolytic degradation. The use of peptides composed of non-natural D-amino acids (D-peptides) effectively overcomes this limitation. Mirror-image phage display has emerged as a powerful technology for the de novo discovery of high-affinity D-peptide ligands.[1][2][3] This is achieved by screening a standard L-peptide phage library against a chemically synthesized D-enantiomer of the target protein. The success of this technique is fundamentally dependent on the robust chemical synthesis of both the D-protein target and the final D-peptide therapeutic candidates. This guide provides an in-depth examination of the mirror-image phage display workflow, with a specific focus on the pivotal role of protected D-amino acid building blocks, particularly Boc-S-t-butyl-D-cysteine, in the solid-phase synthesis of structurally complex and constrained D-peptides.

The Challenge of Peptide Stability and the Promise of D-Peptides

Phage display is a Nobel prize-winning technology that allows for the screening of vast libraries (billions to trillions) of peptides to identify ligands for virtually any target molecule.[4][5][6] It has revolutionized the discovery of bioactive peptides for diagnostics and therapeutics. However, a major drawback of naturally occurring L-peptides is their rapid degradation by proteases in the body, leading to a short half-life and limited bioavailability.[1][7][8]

A powerful strategy to overcome this is to construct peptides from D-amino acids, the mirror images (enantiomers) of the natural L-amino acids. D-peptides are highly resistant to proteolysis and are generally non-immunogenic, making them exceptional therapeutic candidates.[3][7][8][9] The challenge, however, is that biological selection systems like phage display are inherently chiral and cannot directly screen for D-peptide binders.

The Principle of Mirror-Image Phage Display

Mirror-image phage display ingeniously circumvents the limitations of biological screening by exploiting the principles of chiral symmetry.[1][4] The core concept relies on a simple yet profound idea: the interaction between an L-peptide and a D-protein is the stereochemical mirror image of the interaction between the corresponding D-peptide and the L-protein (the natural target).[1][3][10]

The workflow involves three key stages:

-

Synthesis of a D-Target: The target protein of interest is chemically synthesized using all D-amino acids to create its unnatural enantiomer.[10][11]

-

Biopanning: A standard phage display library, which expresses billions of different L-peptides, is screened against the immobilized D-target. Phages displaying L-peptides that bind to the D-target are isolated and amplified.[1][4]

-

Sequence Inversion: The L-peptide sequences of the "hit" phages are identified. These sequences then serve as the blueprint for the chemical synthesis of the corresponding D-peptides, which are the final drug candidates. These D-peptides will bind with similar affinity and specificity to the natural L-protein target.[12]

Caption: The workflow of mirror-image phage display.

The Central Role of Solid-Phase Peptide Synthesis (SPPS)

Mirror-image phage display is inextricably linked to chemical protein and peptide synthesis. Both the D-protein "bait" and the final D-peptide "hits" must be constructed artificially. Solid-Phase Peptide Synthesis (SPPS) is the workhorse technology that makes this possible.[13][14] In SPPS, a peptide chain is built step-by-step while one end is anchored to an insoluble resin support.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and highly robust approach to SPPS.[9][15] It relies on differential acid lability for its protection scheme:

-

Temporary Nα-protection: The Boc group protects the N-terminus of the incoming amino acid. It is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[9][14]

-

Permanent Side-Chain Protection: Benzyl-based or other strong-acid-labile groups protect the reactive side chains of amino acids. These are removed only at the very end of the synthesis, along with cleavage from the resin, using a very strong acid like hydrofluoric acid (HF).

Boc-S-t-butyl-D-cysteine: A Critical Building Block

Cysteine residues are of immense strategic importance in peptide drug design. Their thiol side chains can form disulfide bridges, creating cyclic peptides. Cyclization constrains the peptide's conformation, which can dramatically increase binding affinity, selectivity, and stability.[15] To incorporate a D-cysteine into a D-peptide using Boc-SPPS, a properly protected building block is essential. Boc-S-t-butyl-D-cysteine is an ideal choice for this purpose.

Let's break down its components:

-

D-cysteine: The chiral backbone, ensuring the final peptide is the non-natural mirror image.

-

Boc (tert-butyloxycarbonyl) group: This is the temporary Nα-protecting group. Its role is to prevent the amino group from reacting out of turn. It is reliably cleaved by moderate treatment with TFA at each step of the synthesis.[9][15]

-

S-t-butyl (tert-butylthio) group: This group provides robust protection for the highly nucleophilic thiol side chain of cysteine. This is crucial to prevent side reactions during synthesis. The S-t-butyl group is stable to the repeated TFA treatments used to remove the Boc group but can be cleaved during the final, harsh acid deprotection step (e.g., with HF or TFMSA).[1] This differential stability is the key to a successful synthesis.

Caption: Protecting groups of Boc-S-t-butyl-D-cysteine.

Experimental Protocol: A Single Coupling Cycle in Boc-SPPS

The following is a generalized, step-by-step methodology for incorporating Boc-S-t-butyl-D-cysteine into a growing D-peptide chain on a solid support.

Materials:

-

Peptide synthesis vessel

-

Resin with N-terminal deprotected D-amino acid

-

Boc-S-t-butyl-D-cysteine

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes (pre-wash). Drain.

-

Add fresh 25-50% TFA/DCM solution and agitate for 20-30 minutes.

-

Drain and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DCM for 1-2 minutes. Repeat 2-3 times until the resin is neutralized (the free amine is regenerated from its TFA salt).[15]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Boc-S-t-butyl-D-cysteine (3-4 equivalents relative to resin loading) and an activating agent in DMF or DCM. (See Table 1 for options).

-

For aminium/uronium reagents like HBTU/HATU, add DIEA (1:1 with the activating agent) to the solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours or until a completion test (e.g., Kaiser test) is negative.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DCM and/or DMF (3-5 times) to remove all excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for ensuring high efficiency, especially for sterically hindered amino acids.

| Coupling Reagent | System | Typical Coupling Time | Key Advantages | Potential Disadvantages |

| DCC/HOBt | Carbodiimide | 2-4 hours | Cost-effective, low racemization with HOBt. | Formation of insoluble dicyclohexylurea (DCU) byproduct. |

| HBTU/DIEA | Aminium/Uronium Salt | 30-60 minutes | Fast, high efficiency, suitable for hindered amino acids. | Potential for side reactions if not used correctly. |

| HATU/DIEA | Aminium/Uronium Salt | 15-45 minutes | Very fast and highly efficient, even for difficult couplings. | Higher cost compared to other reagents. |

| DIC/HOBt | Carbodiimide | 2-4 hours | Soluble urea byproduct, low racemization. | Slower than aminium/uronium salt-based reagents. |

Conclusion

Mirror-image phage display is a transformative technology that enables the discovery of proteolytically-stable D-peptide therapeutics. Its power, however, is entirely reliant on the precision and capabilities of chemical peptide synthesis. Specialized building blocks like Boc-S-t-butyl-D-cysteine are not mere reagents; they are fundamental architectural components that allow scientists to construct complex, constrained, and highly active D-peptide drug candidates. A thorough understanding of their chemistry and application is therefore essential for any researcher or drug development professional working at the cutting edge of peptide therapeutics.

References

-

Schumacher, T. N., Mayr, L. M., Minor, D. L., Jr, Milhollen, M. A., Burgess, M. W., Kim, P. S. (1996). Identification of D-Peptide Ligands Through Mirror-Image Phage Display. ResearchGate. Available at: [Link]

-

Zheng, J. S., et al. (2021). Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery. Chinese Chemical Letters. Available at: [Link]

-

Pentelute, B. L., et al. (2023). Single-Shot Flow Synthesis of D-Proteins for Mirror-Image Phage Display. ChemRxiv. Available at: [Link]

-

Bogyo, M., et al. (2025). Macrocyclic Phage Display for Identification of Selective Protease Substrates. Stanford Medicine. Available at: [Link]

-

Giralt, E., et al. (2019). Protein Chemical Synthesis Combined with Mirror-Image Phage Display Yields d-Peptide EGF Ligands that Block the EGF-EGFR Interaction. PubMed. Available at: [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

-

Hauser, C. A. E., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. Available at: [Link]

-

Derda, R., et al. (2022). A Beautiful Bind: Phage Display and the Search for Cell-Selective Peptides. MDPI. Available at: [Link]

-

Liskamp, R. M., et al. (2025). Chemokine-Binding All-D-CLIPS Peptides Identified Using Mirror-Image Phage Display. MDPI. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. AAPPTec. Available at: [Link]

-

Willbold, D., et al. (2011). Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications. Molecular BioSystems. Available at: [Link]

-

Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. Available at: [Link]

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids?. LifeTein. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Pentelute, B. L., et al. (2024). Mirror-image ligand discovery enabled by single-shot fast-flow synthesis of D-proteins. Nature Communications. Available at: [Link]

-

Tegge, W., Bautsch, W., & Frank, R. (2007). Synthesis of cyclic peptides and peptide libraries on a new disulfide linker. Journal of Peptide Science. Available at: [Link]

-

Danishefsky, S. J., & Dawson, P. E. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Available at: [Link]

-

Albericio, F., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

-

Payne, G. F., et al. (2011). The Discovery of Small-Molecule Mimicking Peptides through Phage Display. MDPI. Available at: [Link]

-

Willbold, D., et al. (2024). Mirror-Image Phage Display for the Selection of D-Amino Acid Peptide Ligands as Potential Therapeutics. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and... | Download Scientific Diagram. ResearchGate. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. renyi.hu [renyi.hu]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Efficient synthesis of cysteine-rich cyclic peptides through intramolecular native chemical ligation of N-Hnb-Cys peptide crypto-thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. arkat-usa.org [arkat-usa.org]

Synthesis of Protease-Resistant D-Peptides: Strategic Orthogonality Using Boc-D-Cys(tBu)-OH

Executive Summary

The development of next-generation peptide therapeutics is fundamentally constrained by the rapid in vivo degradation of natural L-peptides by endogenous proteases. D-peptides—mirror-image enantiomers composed entirely of D-amino acids—offer a profound solution, exhibiting near-absolute resistance to proteolytic cleavage due to stereochemical mismatch at the protease active site 1. However, synthesizing complex D-peptides (such as D-toxins or D-defensins) that require multiple, regioselective disulfide bonds presents a significant chemical challenge.

This whitepaper details the advanced synthesis of complex D-peptides utilizing Boc-D-Cys(tBu)-OH as a critical N-terminal building block in 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS). By leveraging the differential acid stability of the N-α-Boc group and the S-tert-butyl (S-tBu) thioether, researchers can achieve precise orthogonal control over cysteine deprotection, enabling the self-validating assembly of highly stable, multi-disulfide D-protein therapeutics.

The Mechanistic Imperative for D-Peptides

Endogenous proteases have evolved to recognize the specific spatial arrangement of L-amino acid side chains. When a peptide is synthesized entirely from D-amino acids, the carbonyl oxygen and side-chain topologies are displaced by ≥1 Å relative to the catalytic triad of native proteases (e.g., serine proteases) 2. This stereochemical barrier converts the Michaelis-Menten complex into an inactive encounter, granting D-peptides extraordinary metabolic half-lives.

Caption: Stereochemical basis of D-peptide resistance to endogenous L-proteases.

The Causality of Protecting Group Selection: Why Boc-D-Cys(tBu)-OH?

In the synthesis of complex D-peptides containing three or more disulfide bonds, standard Fmoc-SPPS using only Trityl (Trt) protection for cysteine is insufficient, as global cleavage would liberate all thiols simultaneously, leading to scrambled, non-native disulfide pairing. Orthogonal protection is required.

Boc-D-Cys(tBu)-OH is uniquely suited for the N-terminal position of such peptides due to the specific chemical causality of its protecting groups:

-

The N-α-Boc Group: Unlike Fmoc, which requires a basic piperidine deprotection step, the tert-butyloxycarbonyl (Boc) group is highly acid-labile. By placing it at the N-terminus, the final Trifluoroacetic Acid (TFA) cleavage step simultaneously removes the peptide from the resin and unmasks the N-terminal amine. This eliminates the need for a final piperidine treatment, minimizing the risk of base-catalyzed side reactions like aspartimide formation.

-

The S-tBu Group: Counterintuitively, while O-tBu esters and ethers are rapidly cleaved by TFA, the S-tBu thioether on cysteine is highly stable to standard 95% TFA cleavage cocktails 3. It is also completely resistant to iodine oxidation. It requires heavy metal intervention (e.g., Mercury(II) acetate) or harsh acids (TFMSA) for removal 4.

By coupling Boc-D-Cys(tBu)-OH at the N-terminus, the resulting cleaved peptide possesses a free N-terminal amine (ready for structural folding or site-specific labeling) but a safely masked N-terminal thiol , preventing it from participating in the primary and secondary disulfide folding phases.

Quantitative Data: Orthogonal Cysteine Protection Profiles

| Protecting Group | Chemical Structure | Cleavage Reagent | Stability Profile | Orthogonal Phase |

| Trt (Trityl) | Thioether | 95% TFA | Labile to strong acid; stable to base | Phase 1 (Global Cleavage) |

| Acm (Acetamidomethyl) | Thioacetal | Iodine (I₂), DTNP | Stable to TFA/base; labile to I₂ 5 | Phase 2 (Intermediate Oxidation) |

| tBu (tert-Butyl) | Thioether | Hg(OAc)₂, TFMSA | Stable to TFA, I₂, and base | Phase 3 (Final Deprotection) |

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for synthesizing a 3-disulfide D-peptide is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint to verify causality before proceeding.

Phase 1: Fmoc-SPPS and Terminal Coupling

-

Chain Assembly: Synthesize the D-peptide sequence C-to-N on a Rink Amide resin using standard Fmoc-D-amino acids. Protect the first disulfide pair with Trt , the second with Acm , and the final C-terminal cysteine with tBu .

-

Terminal Coupling: For the final N-terminal residue, couple Boc-D-Cys(tBu)-OH (4 eq) using HBTU/DIPEA in DMF for 60 minutes.

-

Validation Check: Perform a Kaiser test. A negative (yellow) result confirms complete coupling of the Boc-protected residue.

-

Phase 2: Global Cleavage & Primary Oxidation

-

Cleavage: Treat the resin with TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) for 2 hours. This removes the resin, the N-terminal Boc group, and the S-Trt groups, while leaving S-Acm and S-tBu intact.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether and lyophilize.

-

Primary Oxidation: Dissolve the peptide in 0.1 M ammonium bicarbonate (pH 8.0) and stir open to the air for 24 hours to oxidize the free thiols (formerly Trt-protected) into the first disulfide bond.

-

Validation Check: Perform an Ellman’s Reagent (DTNB) assay. The solution must remain colorless, proving 100% of free thiols have oxidized. LC-MS must show a mass shift of -2 Da from the cleaved intermediate.

-

Phase 3: Secondary Oxidation (Iodine-Mediated)

-

Acm Deprotection/Oxidation: Dissolve the peptide in 10% aqueous acetic acid. Add 10 equivalents of Iodine (I₂) dissolved in methanol. Stir for 45 minutes.

-

Quenching: Quench excess iodine with ascorbic acid until the solution turns from brown to colorless.

-

Validation Check: LC-MS must confirm the loss of two Acm groups (-142 Da) and the formation of the second disulfide bond (-2 Da). The S-tBu groups must remain visible on the mass spectra.

-

Phase 4: Final Deprotection & Tertiary Oxidation

-

tBu Removal: Dissolve the peptide in 10% aqueous acetic acid (pH adjusted to 4.0). Add 1.5 equivalents of Mercury(II) acetate per S-tBu group. Stir under nitrogen for 2 hours 4.

-

Mercury Scavenging: Add excess β-mercaptoethanol to precipitate the mercury as a sulfide complex. Centrifuge and isolate the supernatant.

-

Tertiary Oxidation: Adjust the supernatant to pH 8.0 and allow air oxidation of the newly freed thiols to form the final disulfide bridge.

-

Validation Check: Final LC-MS must show the loss of two tBu groups (-112 Da) and the final -2 Da shift, yielding the fully folded, protease-resistant D-peptide.

-

Visualizing the Orthogonal Workflow

Caption: Orthogonal deprotection workflow for regioselective disulfide formation in D-peptides.

References

- Source: nih.

- Source: acs.

- Source: acs.

- Source: peptide.

- Title: 2,2′-Dithiobis(5-nitropyridine) (DTNP)

Sources

- 1. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. 2,2′-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Thiol Protection: A Comparative Analysis of Boc-S-t-butyl-D-cysteine and Boc-S-trityl-D-cysteine

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Among the proteinogenic amino acids, cysteine, with its nucleophilic thiol side chain, presents a unique set of challenges and opportunities. The propensity of the thiol group to undergo oxidation to form disulfide bridges or participate in undesired side reactions necessitates the use of protecting groups during synthesis.[1][2] The choice of this protecting group is a critical decision that can significantly impact the efficiency of peptide assembly, the final purity of the product, and the overall strategic approach to synthesizing complex peptides, including those with multiple disulfide bonds.[1][3]

This technical guide provides an in-depth comparative analysis of two widely utilized protected D-cysteine derivatives: N-α-tert-butoxycarbonyl-S-tert-butyl-D-cysteine (Boc-S-t-butyl-D-cysteine) and N-α-tert-butoxycarbonyl-S-trityl-D-cysteine (Boc-S-trityl-D-cysteine). As a senior application scientist, this document aims to move beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and providing a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Crucial Role of Orthogonal Protection in Peptide Synthesis

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies heavily on the concept of orthogonal protection. This strategy allows for the selective removal of one type of protecting group while others remain intact, enabling the stepwise assembly of the peptide chain and the specific modification of side chains.[1][4] The Boc (tert-butoxycarbonyl) group, which protects the α-amino group, is acid-labile and is typically removed with moderate acids like trifluoroacetic acid (TFA).[4][][6] The choice of the cysteine thiol protecting group must be compatible with this primary protection strategy, offering differential lability to enable its removal at the desired stage of the synthesis.

Boc-S-trityl-D-cysteine: The Versatile Workhorse

Boc-S-trityl-D-cysteine is a cornerstone in peptide synthesis due to the unique properties of the trityl (triphenylmethyl, Trt) protecting group.[7][] The Trt group is highly acid-labile, a characteristic that allows for its removal under mild acidic conditions, often concurrently with the cleavage of the peptide from the resin in Fmoc-based SPPS.[3][9]

Key Properties and Advantages:

-

High Acid Lability: The trityl group can be cleaved with very mild acids (e.g., 1-2% TFA in dichloromethane), offering excellent orthogonality with the more robust tert-butyl-based side-chain protecting groups used in Fmoc chemistry.[9]

-

Facilitates Disulfide Bond Formation: Its facile removal makes it a preferred choice for the synthesis of peptides requiring the formation of disulfide bonds post-synthesis.[3][7]

-

Monitoring of Deprotection: The release of the trityl cation during deprotection results in a characteristic orange or yellow color, which can be used for qualitative or even quantitative monitoring of the reaction progress.

-

Broad Applicability: It is widely used in the synthesis of bioactive peptides, including enzyme inhibitors and receptor agonists, where precise cysteine incorporation is crucial for biological activity.[7][]

Considerations and Mechanistic Insights:

The high stability of the trityl cation, while beneficial for its lability, can also be a source of side reactions. The released trityl cation is an electrophile that can re-alkylate the deprotected thiol or other nucleophilic residues like tryptophan. To prevent this, scavengers such as triisopropylsilane (TIS) are essential in the cleavage cocktail.[10] TIS irreversibly reduces the trityl cation to the inert triphenylmethane, driving the deprotection equilibrium towards the desired product.[10]

Boc-S-t-butyl-D-cysteine: The Robust and Stable Protector

In contrast to the acid-lability of the trityl group, the S-tert-butyl (tBu) group in Boc-S-t-butyl-D-cysteine offers significantly greater stability.[11][12] This robustness makes it a valuable tool in specific synthetic strategies, particularly within the Boc/Bzl protection scheme where strong acids are used for final cleavage.[4]

Key Properties and Advantages:

-

High Stability: The S-t-butyl group is stable to the conditions used for the removal of the Boc group (e.g., 50% TFA in DCM), making it compatible with Boc-based SPPS.[12][13] It is also stable to the basic conditions used for Fmoc removal, allowing for its use in orthogonal protection schemes.[12]

-

Orthogonality: Its stability provides an orthogonal protecting group pair with the highly acid-labile S-trityl group, enabling the regioselective formation of multiple disulfide bonds within the same peptide.[14]

-

Resistance to Oxidation: The bulky t-butyl group provides steric hindrance, offering excellent protection against oxidation of the thiol group during synthesis and purification.

Considerations and Mechanistic Insights:

The primary challenge associated with the S-t-butyl group is its removal, which requires harsh conditions.[12][13] Historically, toxic reagents like mercury(II) acetate were used.[12][13] More contemporary methods employ strong acids like trifluoromethanesulfonic acid (TFMSA) or a combination of trimethylsilyl bromide and thioanisole in TFA.[12][13][15] The deprotection mechanism involves the formation of a tert-butyl cation, which, similar to the trityl cation, necessitates the use of scavengers to prevent side reactions.[4][6][9]

Comparative Analysis: A Head-to-Head Look

To facilitate a clear understanding of the distinct characteristics of these two protected cysteine derivatives, the following table summarizes their key properties.

| Property | Boc-S-t-butyl-D-cysteine | Boc-S-trityl-D-cysteine |

| Molecular Formula | C12H23NO4S[11] | C27H29NO4S[7] |

| Molecular Weight | 277.4 g/mol [11] | 463.57 g/mol [7] |

| Appearance | White to off-white powder[11] | White to off-white powder[7] |

| Melting Point | 86-92 °C[11] | 143-147 °C[7] |

| Acid Stability | High (Stable to TFA)[12][13] | Low (Labile to mild TFA)[9] |

| Deprotection Conditions | Strong acids (TFMSA) or Hg(II) salts[12][13] | Mild acids (e.g., 1-5% TFA, I2/DCM)[9][12] |

| Orthogonality | Orthogonal to Trt, Fmoc[14] | Orthogonal to tBu, Acm[9][14] |

| Primary Application | Boc-based SPPS, synthesis of peptides with multiple disulfide bonds[4][14] | Fmoc-based SPPS, routine synthesis of peptides with free thiols or single disulfide bonds[3] |

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the deprotection of S-trityl and S-t-butyl groups, grounded in established laboratory practices.

Protocol 1: Deprotection of Boc-S-trityl-D-cysteine during Peptide Cleavage from Resin (Fmoc-SPPS)

This protocol describes the simultaneous cleavage of the peptide from an acid-labile resin and the removal of the S-trityl group.

Rationale: The use of a "cleavage cocktail" containing a strong acid (TFA), a scavenger for the trityl cation (TIS), and water is a standard and efficient method for obtaining the deprotected peptide in a single step.

Methodology:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Deprotection of S-t-butyl Group using Trifluoromethanesulfonic Acid (TFMSA)

This protocol is suitable for Boc-based SPPS where the peptide is cleaved from the resin and the S-t-butyl group is simultaneously removed.

Rationale: TFMSA is a strong acid capable of cleaving the stable S-t-butyl group. The use of scavengers like thioanisole and ethanedithiol is critical to protect other sensitive residues and to scavenge the tert-butyl cation.[13]

Methodology:

-

Resin Preparation: Ensure the peptide-resin is thoroughly washed and dried. Place it in a round-bottom flask with a stir bar.

-

Scavenger Addition: For every 100 mg of peptide-resin, add 200 µL of thioanisole and 100 µL of ethanedithiol.

-

Cooling and TFA Addition: Cool the flask in an ice bath and add 2 mL of TFA for every 100 mg of resin. Stir for 5-10 minutes.

-

TFMSA Addition: Slowly add 200 µL of TFMSA dropwise for every 100 mg of resin, ensuring vigorous stirring to dissipate heat.

-

Reaction: Allow the mixture to stir at room temperature for 30-60 minutes.

-

Resin Filtration: Filter the resin using a fine sintered funnel and wash with a small amount of TFA.

-

Peptide Precipitation and Isolation: Combine the filtrates and precipitate the peptide with cold ether, followed by centrifugation and washing as described in Protocol 1.

Visualizing the Chemical Landscape

To further clarify the structural differences and the deprotection workflows, the following diagrams are provided.

Caption: Chemical structures of Boc-S-t-butyl-D-cysteine and Boc-S-trityl-D-cysteine.

Caption: Comparative deprotection workflows for S-trityl and S-t-butyl protecting groups.

Conclusion: Strategic Selection for Synthetic Success

The choice between Boc-S-t-butyl-D-cysteine and Boc-S-trityl-D-cysteine is not merely a matter of preference but a strategic decision dictated by the overall synthetic plan. Boc-S-trityl-D-cysteine, with its mild deprotection conditions, is the go-to choice for routine peptide synthesis and for strategies involving post-synthetic disulfide bond formation. Its compatibility with Fmoc-based SPPS makes it a versatile and widely applicable building block.

Conversely, Boc-S-t-butyl-D-cysteine provides a robust and stable protecting group that is indispensable for Boc-based SPPS and for complex syntheses requiring orthogonal protection schemes for the regioselective formation of multiple disulfide bonds. While its removal requires more stringent conditions, its stability during the synthesis of long or challenging sequences can be a significant advantage.

Ultimately, a thorough understanding of the chemical properties, lability, and deprotection mechanisms of both the S-t-butyl and S-trityl groups empowers the researcher to make informed decisions, leading to higher yields, greater purity, and the successful synthesis of complex and biologically important peptides.

References

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Pearson, A., et al. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 20(1), 36-41. Retrieved from [Link]

-

Wang, C., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(8), 3535. Retrieved from [Link]

-

Peptides. (n.d.). Technical Support Information Bulletin 1125 - Removal of St-Butyl Groups. Retrieved from [Link]

-

Muttenthaler, M., et al. (2010). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 16(3), 153-162. Retrieved from [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Synfacts. (2013). Synthesis of Peptides Using Cysteine Side-Chain-Anchored Trityl Resin. Synfacts, 9(2), 0226. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Cys(Trt)-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Cys(StBu)-OH. Retrieved from [Link]

-

Brimble, M. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9684-9781. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Brimble, M. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. Retrieved from [Link]

-

Royo, M., et al. (2008). Cysteine-S-trityl a Key Derivative to Prepare N-methyl Cysteines. Journal of Combinatorial Chemistry, 10(1), 69-78. Retrieved from [Link]

-

An, S. S., & Lu, Y. A. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Chinese Chemical Letters, 11(8), 663-666. Retrieved from [Link]

-

Christensen, T., & Schou, O. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Peptide Synthesis and Applications (pp. 49-65). Humana Press. Retrieved from [Link]

-

D'Souza, L. J., & Kauri, S. (2008). Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides. Journal of Peptide Science, 14(6), 772-778. Retrieved from [Link]

-

Kumar, V., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(10), 2138-2146. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Solid-Phase Peptide Synthesis Using Boc-S-t-butyl-D-cysteine

Abstract & Strategic Overview

This application note details the protocol for incorporating Boc-S-t-butyl-D-cysteine (Boc-D-Cys(StBu)-OH) into solid-phase peptide synthesis (SPPS) using the Boc/Benzyl strategy.

The inclusion of the S-tert-butyl (StBu) protecting group provides a critical orthogonal dimension to standard Boc chemistry. Unlike benzyl-based side-chain protection (e.g., Cys(Mob), Cys(Bzl)) which is cleaved simultaneously with the peptide from the resin by Hydrogen Fluoride (HF), the StBu group is stable to HF . This allows the isolation of a peptide with specific cysteine residues still protected, enabling the controlled, regioselective formation of disulfide bridges in complex peptides (e.g., conotoxins, insulin analogs).

Key Chemical Logic

-

Side-Chain Protection (StBu): Acid-stable (Stable to TFA and HF).

-

StBu Removal: Reduction-labile (Removed by Phosphines or Thiols).

Critical Materials & Reagents

Reagents

-

Amino Acid: Boc-D-Cys(StBu)-OH (High purity >99% required to minimize L-isomer contamination).

-

Resin: PAM Resin (for C-terminal acids) or MBHA Resin (for C-terminal amides).

-

Coupling Reagents: Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

-

Note: Avoid HBTU/HATU with DIEA for Cysteine coupling to prevent racemization.

-

-

Deprotection Reagent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM).

-

Cleavage Reagents: Anhydrous Hydrogen Fluoride (HF), p-Cresol, Anisole.

-

Warning:Do not use Ethanedithiol (EDT) or other thiol scavengers during HF cleavage, as they may prematurely reduce the StBu disulfide.

-

-

StBu Removal Reagents: Tributylphosphine (TBP) or Tris(2-carboxyethyl)phosphine (TCEP).

Experimental Protocol

Phase I: Coupling of Boc-D-Cys(StBu)-OH

Objective: Incorporate D-Cys with minimal racemization.

Racemization Alert: Cysteine derivatives are highly prone to racemization (conversion of D→L) during activation. Base-mediated activation (e.g., HBTU/DIEA) significantly increases this risk. The DIC/HOBt method is strictly recommended.

-

Resin Preparation: Swell the resin (0.1 mmol scale) in DCM for 30 minutes.

-

Deprotection (Boc Removal):

-

Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

-

Wash: DCM (3x), 5% DIEA/DCM (2x to neutralize), DCM (3x).

-

-

Activation (Pre-activation is NOT recommended):

-

Dissolve Boc-D-Cys(StBu)-OH (3.0 eq) and HOBt (3.0 eq) in minimal DMF/DCM (1:1).

-

Add DIC (3.0 eq) directly to the amino acid solution immediately before adding to the resin.

-

Why? Minimizing the time the activated ester exists in solution reduces the window for racemization.

-

-

Coupling:

Phase II: HF Cleavage (The Orthogonal Step)

Objective: Cleave peptide from resin and remove acid-labile side chains (e.g., Lys(Cl-Z), Asp(OcHex)) while RETAINING StBu on D-Cys.

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Scavenger Cocktail: Mix p-Cresol:Anisole (1:1) .

-

Ratio: 1 mL Scavenger per 10 mL HF.

-

Crucial: Avoid thiol-based scavengers (EDT, thiophenol).

-

-

Reaction:

-

Condense anhydrous HF into the reaction vessel at -78°C.

-

Warm to 0°C and stir for 60 minutes.

-

-

Work-up:

-

Evaporate HF under a stream of nitrogen.

-

Precipitate the peptide with cold diethyl ether.

-

Lyophilize the crude peptide from 0.1% TFA/Water.

-

Result: The peptide is now free, but the D-Cys(StBu) residue remains protected.

-

Phase III: Selective Deprotection of StBu

Objective: Remove the StBu group in solution to expose the free thiol for disulfide bonding.

Method A: TCEP Reduction (Recommended for aqueous solubility)

-

Dissolve the lyophilized peptide (1 mg/mL) in Phosphate Buffer (pH 4.5 – 6.0) or 50% Acetic Acid.

-

Add TCEP·HCl (10–20 equivalents).

-

Stir under Nitrogen/Argon for 2–4 hours at Room Temperature.

-

Purify immediately via RP-HPLC to prevent air oxidation.

Method B: Tributylphosphine (TBP) Reduction (Rapid)

-

Dissolve peptide in Trifluoroethanol (TFE) or 50% n-Propanol/Water.

-

Add Tributylphosphine (10 equivalents) and a drop of water.

-

Stir for 30–60 minutes.

-

Evaporate solvent and purify.

Data Summary & Troubleshooting

Comparative Reducing Agents for StBu Removal[3]

| Reagent | Reaction Medium | pH Range | Speed | Advantages | Disadvantages |

| TCEP | Aqueous / Buffer | 1.5 – 7.0 | Moderate (2-4h) | Odorless, stable, selective | Hard to remove if not using HPLC |

| Tributylphosphine | Organic / Mixed | N/A | Fast (<1h) | Very efficient | Foul odor, poor water solubility |

| Aqueous | > 7.0 | Slow (12-24h) | Cheap, common | Requires high pH (disulfide scrambling risk) | |

| DTT | Aqueous | > 7.5 | Moderate | Efficient | Promotes scrambling of existing disulfides |

Troubleshooting Guide

-

Problem: Racemization (L-Cys detected in product).

-

Cause: High pH during coupling or prolonged activation.

-

Solution: Switch solvent to DCM/DMF (1:1) to lower dielectric constant; use Collidine instead of DIEA during neutralization steps.

-

-

Problem: Premature StBu removal during HF cleavage.

-

Cause: Presence of thiols in the scavenger mix.

-

Solution: Ensure HF line is clean of previous thiol users; stick strictly to Anisole/p-Cresol.

-

Visualizations

Diagram 1: Orthogonal Protection Strategy

This diagram illustrates the chemical orthogonality between the Boc group (acid labile) and the S-tBu group (reduction labile).

Caption: Chemical orthogonality profile of Boc and S-tBu groups, demonstrating stability during acidic SPPS cycles.

Diagram 2: Synthesis Workflow

The complete lifecycle from resin loading to regioselective disulfide formation.

Caption: Step-by-step workflow for generating peptides with regioselective disulfides using Boc-D-Cys(StBu).

References

-

Merrifield, R. B. (1963).[8] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Eritja, R., et al. (1987).[9] S-tert-Butylthio-cysteine: A convenient protecting group for the synthesis of cystine peptides. Tetrahedron, 43(12), 2675-2680. Link

-

Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis.[7] The Journal of Organic Chemistry, 62(12), 4307–4312. Link

-

Postma, J. P., & Beck-Sickinger, A. G. (2016). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Link

-

Getz, J. A., et al. (2020). Orthogonal Cysteine Protection Strategies for Regioselective Disulfide Formation. Current Protocols in Protein Science. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 9. bachem.com [bachem.com]

Application Note: Deprotection Strategies for the S-t-Butyl Group in Boc-D-Cys(tBu)-OH

Introduction & Mechanistic Rationale

The incorporation of D-amino acids, such as D-cysteine, is a cornerstone strategy in modern drug development to enhance the proteolytic stability and biological half-life of therapeutic peptides. Boc-D-Cys(tBu)-OH is a highly specialized building block utilized primarily in Boc solid-phase peptide synthesis (SPPS). In this molecule, the tert-butyloxycarbonyl (Boc) group provides temporary protection for the

As a Senior Application Scientist, it is critical to understand the causality behind protecting group choices. The S-tBu group is prized for its extreme chemical stability. Unlike the S-trityl (Trt) group, the S-tBu thioether is completely stable to the 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) used repeatedly for Boc deprotection[1]. This orthogonality allows for the seamless elongation of the peptide chain without premature liberation of the reactive cysteine thiol.

However, this thermodynamic stability dictates that standard TFA cleavage cocktails cannot remove the S-tBu group. Breaking the robust C-S bond requires highly electrophilic or thiophilic conditions[2].

-

Superacid Cleavage: Reagents like trifluoromethanesulfonic acid (TFMSA) or anhydrous hydrogen fluoride (HF) protonate the thioether, forcing the release of a stable tert-butyl carbocation (

). Because -

Heavy Metal Cleavage: Thiophilic metals, specifically Mercury(II) acetate, form a highly stable thermodynamic complex with the sulfur atom, displacing the tBu group. The resulting Cys-Hg complex is subsequently reduced with

-mercaptoethanol (BME) or dithiothreitol (DTT) to yield the free thiol[1]. -

Electrophilic Sulfenyl Chlorides: 2-Nitrophenylsulfenyl chloride (NpsCl) attacks the sulfur, releasing tert-butyl chloride and forming a mixed disulfide (Cys-S-S-Nps), which can be reduced to the free thiol or used directly for regioselective disulfide bond formation[3].

Orthogonal Deprotection Workflow

Caption: Orthogonal deprotection workflow for Boc-D-Cys(tBu)-OH in solid-phase peptide synthesis.

Comparative Analysis of Deprotection Methods

To ensure experimental success, the deprotection strategy must be tailored to the specific peptide sequence and the desired downstream application (e.g., direct cleavage vs. on-resin disulfide formation).

| Deprotection Method | Reagents | Mechanism | Advantages | Limitations |

| TFMSA Cleavage | TFMSA / TFA / Thioanisole / EDT | Superacid protonation & carbocation release | Simultaneous resin cleavage and global deprotection. | Requires highly corrosive acids; strict scavenger control is mandatory to prevent side reactions. |

| HF Cleavage | Anhydrous HF / Anisole | Superacid protonation | Industry standard for Boc SPPS; excellent yields. | Requires specialized Teflon HF apparatus; highly hazardous. |

| Hg(II) Acetate | Hg(OAc)₂ in TFA or AcOH, then BME/DTT | Thiophilic metal displacement | Mild conditions; orthogonal to many other protecting groups. | Generates toxic heavy metal waste; requires a secondary reduction step. |

| NpsCl Cleavage | NpsCl in AcOH, then BME/DTT | Electrophilic sulfenyl transfer | Allows for direct on-resin regioselective disulfide formation. | Two-step process; incompatible with unprotected Tryptophan. |

Mechanistic Pathway of Acid Cleavage

Caption: Mechanism of acid-mediated S-tBu cleavage and the critical role of carbocation scavengers.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure process integrity and trustworthiness.

Protocol A: Standard TFMSA Cleavage (Global Deprotection)

Objective: Simultaneous cleavage of the peptide from the resin and removal of the S-tBu group[1]. Reagents: Trifluoroacetic acid (TFA), Trifluoromethanesulfonic acid (TFMSA), Thioanisole, Ethanedithiol (EDT).

-

Transfer 100 mg of dried peptidyl-resin to a glass reaction vessel.

-

Add 1.0 mL of thioanisole and 0.5 mL of EDT. Stir for 10 minutes to allow the scavengers to permeate the resin matrix. (Causality: Pre-saturating the resin with scavengers ensures immediate trapping of the tBu cation upon generation, preventing irreversible alkylation).

-

Add 10 mL of TFA and cool the mixture to 0 °C in an ice bath.

-

Slowly add 1.0 mL of TFMSA dropwise. (Caution: Highly exothermic).

-

Stir the reaction at room temperature for 2 hours.

-

Filter the resin and precipitate the peptide by adding the filtrate dropwise into 40 mL of cold diethyl ether (-20 °C).

-

Centrifuge and wash the pellet 3x with cold ether.

-

Self-Validation Check: Analyze the crude peptide via LC-MS. The mass shift must reflect the exact loss of the tBu group (-56.1 Da). The absence of +56.1 Da adducts on Trp/Tyr residues validates the efficacy of the scavenger cocktail.

Protocol B: Orthogonal Deprotection via Mercury(II) Acetate

Objective: Selective removal of the S-tBu group while leaving the peptide intact[2].

Reagents: Mercury(II) acetate [Hg(OAc)₂], TFA, Anisole,

-

Dissolve the protected peptide (or suspend the resin) in a solution of TFA containing 5% anisole (10 mL/g of peptide).

-

Add 1.5 equivalents of Hg(OAc)₂ per S-tBu group.

-

Stir the mixture at room temperature for 1 hour. The peptide is now in the form of a stable Cys-Hg complex.

-

Remove the TFA under reduced pressure and triturate with cold ether.

-

Dissolve the intermediate in 10% aqueous acetic acid.

-

Add a 10-fold molar excess of BME. Stir for 4 hours.

-

Self-Validation Check: The solution will turn cloudy and precipitate black Mercury(II) sulfide (HgS). This distinct visual cue confirms the successful displacement of the mercury from the cysteine thiol.

-

Centrifuge to remove the HgS precipitate and purify the supernatant by preparative HPLC.

Protocol C: NpsCl-Mediated Deprotection for Disulfide Formation

Objective: Cleavage of S-tBu and conversion to a mixed disulfide for subsequent regioselective disulfide pairing[3]. Reagents: 2-Nitrophenylsulfenyl chloride (NpsCl), Glacial Acetic Acid, Dichloromethane (DCM).

-

Swell the peptidyl-resin in DCM.

-

Prepare a 0.1 M solution of NpsCl in a 1:1 mixture of DCM and glacial acetic acid.

-

Add the NpsCl solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin extensively with DCM and DMF until the washings are completely colorless (removing excess yellow NpsCl).

-

Self-Validation Check: The resin will take on a distinct, permanent yellow hue, visually indicating the successful formation of the Cys-S-S-Nps mixed disulfide.

-

To liberate the free thiol, treat the resin with 20% BME in DMF for 30 minutes, or proceed directly to orthogonal disulfide cyclization.

References

-

Amino Acid Sidechain Deprotection , Aapptec Peptides. 1

-

Cysteine protecting groups: applications in peptide and protein science , RSC Publishing. 2

-

Protocols for the Fmoc SPPS of Cysteine-Containing Peptides , Sigma-Aldrich.

-